molecular formula C9H12N4O B13217004 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B13217004
M. Wt: 192.22 g/mol
InChI Key: NSQDNDJGLZGAAA-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused to a pyrazine ring, with an aminomethyl group at the 7th position and a methyl group at the 4th position. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and natural products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Mechanism of Action

The exact mechanism of action for 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can lead to inhibition of specific pathways, such as kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both aminomethyl and methyl groups provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

7-(aminomethyl)-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C9H12N4O/c1-13-5-8(14)12-7-2-6(3-10)4-11-9(7)13/h2,4H,3,5,10H2,1H3,(H,12,14)

InChI Key

NSQDNDJGLZGAAA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1N=CC(=C2)CN

Origin of Product

United States

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